2-ethyl-1H-imidazole-4-sulfonyl chloride

Description

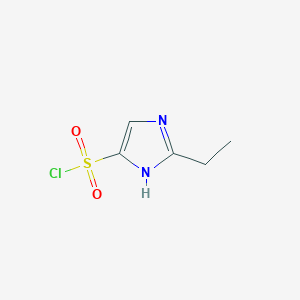

2-Ethyl-1H-imidazole-4-sulfonyl chloride is an organosulfur compound featuring an imidazole ring substituted with an ethyl group at position 2 and a sulfonyl chloride group at position 4. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

2-ethyl-1H-imidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-2-4-7-3-5(8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGQMFABXNGQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Ethyl-1H-imidazole-4-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The sulfonyl chloride functional group enhances its reactivity, making it a valuable candidate for enzyme inhibition and other therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 216.66 g/mol

- Structure : The compound features an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily arises from its sulfonyl chloride group, which can form covalent bonds with nucleophilic residues in enzymes or proteins. This interaction often leads to the inhibition of enzymatic activity, contributing to its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown effectiveness against various pathogens:

| Pathogen Type | Specific Pathogens | Inhibition Zone (mm) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus (MSSA, MRSA) | 25 - 30 |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 20 - 28 |

| Fungi | Candida albicans | 22 - 26 |

These results indicate that the compound has comparable efficacy to established antibiotics like ciprofloxacin and itraconazole .

Study on Antimicrobial Efficacy

A comprehensive study conducted by researchers synthesized several new sulfonamide derivatives from imidazole compounds. The antimicrobial activities were evaluated using standard microbiological methods. The findings suggested that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific attention to methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition Studies

In another research effort, the compound was tested for its ability to inhibit specific enzymes related to bacterial growth. The sulfonyl chloride group was found to be crucial in forming stable covalent bonds with enzyme active sites, leading to significant inhibition of bacterial proliferation. This mechanism suggests potential applications in developing new antibacterial agents .

Anticancer Potential

Beyond antimicrobial properties, there is emerging evidence that imidazole derivatives can also exhibit anticancer activity. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Ethyl-1H-imidazole-4-sulfonyl chloride has shown potential in the development of pharmaceutical compounds, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Case Study:

A study highlighted the use of imidazole compounds for their ability to modulate neurological pathways, suggesting that derivatives like this compound could be effective in drug formulations targeting neurodegeneration .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against various bacterial strains and fungi. In vitro studies have demonstrated that derivatives synthesized from sulfonyl chlorides exhibit varying degrees of antibacterial and antifungal activities.

Research Findings:

A synthesis involving sulfonyl phenoxides derived from imidazole compounds showed moderate activity against Candida albicans and weaker activity against several Gram-positive and Gram-negative bacteria . This suggests that while direct applications of this compound may be limited, its derivatives hold promise in antimicrobial research.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a reagent for nucleophilic substitution reactions, enabling the formation of more complex organic molecules. The sulfonyl chloride group is particularly reactive, allowing for diverse synthetic pathways.

Application Examples:

- Synthesis of sulfonamide antibiotics.

- Development of new agrochemicals through O-sulfonylation reactions with phenolic compounds .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Substituent Position: The ethyl group at position 2 in the target compound contrasts with 1-ethyl-2-methyl derivatives (e.g., 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride), where substituents occupy positions 1 and 2. Sulfonyl chloride at position 4 is common across analogs, suggesting this position is favorable for synthetic modifications .

Reactivity :

- Sulfonyl chlorides (e.g., 1-methylimidazole-2-sulfonyl chloride) are more reactive than sulfonic acids or sulfonamides due to the electronegative chlorine atom, enabling efficient coupling reactions .

- Benzimidazole derivatives (e.g., 1-ethyl-1H-benzimidazole-2-sulfonic acid) exhibit reduced reactivity compared to imidazole sulfonyl chlorides, as the sulfonic acid group is less electrophilic .

Applications :

- Imidazole sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, while benzimidazole derivatives are often employed in catalysis or materials science .

- Electrochemical sensors utilizing nitroaromatic detection (e.g., TNT, DNT) may leverage the electron-withdrawing properties of sulfonyl chloride groups, as seen in related compounds .

Méthodes De Préparation

Structural and Chemical Information

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

This general approach is consistent with established methods for synthesizing sulfonyl chlorides from heterocyclic compounds.

Stepwise Preparation

Step 1: Sulfonation

- Starting Material: 2-ethyl-1H-imidazole

- Reagent: Fuming sulfuric acid (oleum) or chlorosulfonic acid

- Conditions: Controlled temperature (0–50°C), typically under inert atmosphere

- Process: The imidazole ring is sulfonated at the 4-position due to electronic and steric considerations, yielding 2-ethyl-1H-imidazole-4-sulfonic acid (or its salt).

Step 2: Conversion to Sulfonyl Chloride

- Starting Material: 2-ethyl-1H-imidazole-4-sulfonic acid (or sodium salt)

- Reagent: Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or chlorinating agents

- Conditions: Reflux or controlled heating (40–80°C), often under dry conditions

- Process: The sulfonic acid group is converted to the sulfonyl chloride, typically with evolution of SO₂ and HCl gases.

Step 3: Purification

- Isolation: Extraction into organic solvent (e.g., dichloromethane)

- Purification: Recrystallization or chromatography as needed

Representative Literature Procedure

While specific literature procedures for this compound are limited, analogous methods for imidazole sulfonyl chlorides are well documented:

"Sulfonyl chlorides of general formula are prepared by sulfonation of the heterocycle with chlorosulfonic acid, followed by treatment with thionyl chloride to afford the sulfonyl chloride derivative."

$$

\text{2-ethyl-1H-imidazole} \xrightarrow[\text{0–50°C}]{\text{ClSO}3\text{H}} \text{2-ethyl-1H-imidazole-4-sulfonic acid} \xrightarrow[\text{40–80°C}]{\text{SOCl}2} \text{this compound}

$$

Process Data Table

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 0–50°C | 70–90% | Exothermic, requires cooling |

| Chlorination | Thionyl chloride, 40–80°C | 60–85% | Dry conditions, SO₂/HCl evolved |

| Purification | Extraction, recrystallization | >95% purity | Solvent: DCM, hexane, or EtOAc |

Research Findings and Optimization Notes

- Selectivity: The 4-position of the imidazole is favored for sulfonation due to ring electronics.

- Reagent Choice: Chlorosulfonic acid is preferred for direct sulfonation; fuming sulfuric acid can also be used but may require longer reaction times.

- Chlorination: Thionyl chloride is most commonly used due to high efficiency and ease of removal of byproducts.

- Safety: Both steps release corrosive and toxic gases (SO₂, HCl); reactions should be performed in a well-ventilated fume hood.

- Purity: The sulfonyl chloride is moisture sensitive and should be handled under dry conditions.

Summary Table of Preparation Methods

| Method Variant | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct sulfonation + SOCl₂ chlorination | ClSO₃H, SOCl₂ | High yield, simple | Corrosive reagents |

| Sulfonation via fuming H₂SO₄ | Oleum, PCl₅ or POCl₃ | Alternative reagents | Lower selectivity |

| Two-step via sulfonate salt | NaOH, ClSO₃H, SOCl₂ | Easier isolation | Extra step required |

Q & A

Q. How can researchers mitigate side reactions during scale-up synthesis?

- Methodological Answer : Use flow chemistry to control exothermic sulfonation. Optimize stoichiometry (1:1.2 imidazole:chlorosulfonic acid) and residence time (≤30 min). Monitor side products (e.g., disulfonates) via TLC (silica gel, UV detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.